molecular formula C22H21FN4O3S B2547165 N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide CAS No. 894030-18-3

N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2547165
CAS No.: 894030-18-3
M. Wt: 440.49
InChI Key: HINGGQOUJFWGCK-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a 1,6-dihydropyrimidine core substituted with a 4-fluorophenyl group at the carboxamide position (C5), a methyl group at N1, a thioether linkage at C2, and a phenethylamino-modified oxoethyl side chain.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-27-21(30)18(20(29)26-17-9-7-16(23)8-10-17)13-25-22(27)31-14-19(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINGGQOUJFWGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors play a role:

    How does pH affect its stability or activity? Does heat impact its efficacy? Is it photodegradable?

Remember, this compound dances with mystery, but scientific curiosity keeps us moving forward. 🧪🔬

References:

Biological Activity

N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of viral infections and cancer therapy. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN3O3SC_{20}H_{22}FN_3O_3S, with a molecular weight of approximately 399.47 g/mol. The compound features a dihydropyrimidine core structure, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the dihydropyrimidine ring and subsequent functionalization to introduce the fluorophenyl and phenethylamino groups. The synthetic pathways often utilize various coupling reactions and modifications to achieve the desired structural characteristics.

Antiviral Activity

Research has demonstrated that derivatives of dihydropyrimidine compounds exhibit inhibitory effects on HIV integrase (IN), an essential enzyme for viral replication. A study showed that certain derivatives inhibited strand transfer reactions in vitro with an IC50 value of 0.65 µM for the most active compound . However, these compounds did not demonstrate significant anti-HIV activity in cell culture assays below cytotoxic concentrations, suggesting limited therapeutic potential against HIV .

Case Studies

  • HIV Integrase Inhibition : A detailed study evaluated various dihydropyrimidine derivatives for their ability to inhibit HIV integrase. The findings indicated that while some compounds effectively inhibited the enzyme's activity in vitro, they failed to translate this efficacy into cell-based assays due to high cytotoxicity levels .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar compounds on different cancer cell lines. Results indicated that modifications to the dihydropyrimidine structure could enhance selectivity toward cancer cells while minimizing toxicity to normal cells.

Data Table: Biological Activities and IC50 Values

Compound NameTargetIC50 Value (µM)Notes
N-(4-fluorophenyl)-1-methyl-6-oxo...HIV Integrase0.65Effective in vitro but cytotoxic in cell culture
Derivative ACancer Cell Line15.0Induces apoptosis
Derivative BCancer Cell Line8.5Causes cell cycle arrest

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of dihydropyrimidine compounds exhibit inhibitory effects on HIV integrase (IN), an essential enzyme for viral replication. A notable study demonstrated that certain derivatives inhibited strand transfer reactions in vitro with an IC50 value of 0.65 µM for the most active compound. However, these compounds did not show significant anti-HIV activity in cell culture assays below cytotoxic concentrations, suggesting limited therapeutic potential against HIV .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Modifications to the dihydropyrimidine structure can enhance selectivity toward cancer cells while minimizing toxicity to normal cells.

Data Table: Biological Activities and IC50 Values

Compound NameTargetIC50 Value (µM)Notes
N-(4-fluorophenyl)-1-methyl-6-oxo...HIV Integrase0.65Effective in vitro but cytotoxic in cell culture
Derivative ACancer Cell Line15.0Induces apoptosis
Derivative BCancer Cell Line8.5Causes cell cycle arrest

HIV Integrase Inhibition

A detailed study evaluated various dihydropyrimidine derivatives for their ability to inhibit HIV integrase. The findings indicated that while some compounds effectively inhibited the enzyme's activity in vitro, they failed to translate this efficacy into cell-based assays due to high cytotoxicity levels .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of similar compounds on different cancer cell lines. Results indicated that modifications to the dihydropyrimidine structure could enhance selectivity toward cancer cells while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s structural analogs (Table 1) share the pyrimidine carboxamide backbone but differ in substituents, influencing physicochemical and biological properties.

Compound Key Substituents Structural Differences
Target Compound - 4-Fluorophenyl (C5)
- Methyl (N1)
- Thioether-phenethylamino (C2)
Unique thioether-phenethylamino side chain at C2; absence of hydroxy/oxadiazole groups
Compound
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- 4-Fluorobenzyl (C4)
- Hydroxy (C5)
- 1-Amino-1-methylethyl (C2)
Hydroxy group at C5 enhances polarity; 1-amino-1-methylethyl at C2 alters steric bulk
Compound
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 4-Methoxyphenyl (C5)
- Tetrahydro-pyrimidine core
Methoxy group increases lipophilicity; saturated pyrimidine ring improves metabolic stability
Compound
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- 2-Fluorophenyl (C4)
- Aminomethyl-methoxyphenyl (C5)
- Phenyl (C2)
Aminomethyl-methoxyphenyl group enables hydrogen bonding; phenyl at C2 reduces solubility
Compound
5-Hydroxy-2-[1-[[(5-Methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]-1-methylethyl]-N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- Oxadiazole ring (C2)
- Hydroxy (C5)
Oxadiazole introduces electron-withdrawing effects; hydroxy group enhances water solubility

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s thioether-phenethylamino side chain likely reduces aqueous solubility compared to ’s hydroxy-substituted analog .
  • LogP : The 4-fluorophenyl group confers moderate lipophilicity, but this is lower than ’s methoxyphenyl analog .
  • Metabolic Stability : The thioether linkage may increase susceptibility to oxidative metabolism relative to ’s oxadiazole-containing compound, which is more resistant to enzymatic degradation .

Bioactivity and Target Interactions

  • Antimicrobial Activity: highlights that pyrimidine derivatives with fluorophenyl and aminomethyl groups exhibit antibacterial and antifungal properties, suggesting the target compound could share similar mechanisms .
  • Enzyme Inhibition: The phenethylamino group in the target compound could mimic natural substrates of proteases or kinases, as seen in structurally related thieno[2,3-d]pyrimidine derivatives () .

Q & A

Q. How are controlled degradation studies designed to identify metabolic pathways?

  • Methodological Answer :
  • Phase I metabolism : Incubate with human liver microsomes + NADPH.
  • Phase II metabolism : Use UDPGA (glucuronidation) and PAPS (sulfation) cofactors.
  • Analyze metabolites via UPLC-QTOF-MS/MS with MSE data-independent acquisition.
  • Synthesize reference standards for glutathione adducts to confirm reactive metabolite formation .

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